Cas no 892772-45-1 (7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one)

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one structure
892772-45-1 structure
Product Name:7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
CAS No:892772-45-1
MF:C23H25FN2O4S
MW:444.519008398056
CID:5423408
PubChem ID:16020695
Update Time:2025-07-14

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • CHEMBL1485371
    • NCGC00123657-01
    • HMS1867M15
    • F3411-0465
    • AKOS024486750
    • 7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
    • 7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
    • 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
    • E599-0249
    • 892772-45-1
    • 6-Fluoro-7-(hexahydro-1H-azepin-1-yl)-3-[(4-methoxyphenyl)sulfonyl]-1-methyl-4(1H)-quinolinone
    • Inchi: 1S/C23H25FN2O4S/c1-25-15-22(31(28,29)17-9-7-16(30-2)8-10-17)23(27)18-13-19(24)21(14-20(18)25)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3
    • InChI Key: MFVQLQCRSGXVSA-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(F)C(N3CCCCCC3)=C2)C(=O)C(S(C2=CC=C(OC)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 444.15190662g/mol
  • Monoisotopic Mass: 444.15190662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 660.2±55.0 °C(Predicted)
  • pka: 1.25±0.70(Predicted)

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>

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7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one Related Literature

Additional information on 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Research Brief on 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS: 892772-45-1)

The compound 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one (CAS: 892772-45-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are implicated in various cancers and inflammatory diseases. The structural features of this molecule, including the azepane ring and the methoxybenzenesulfonyl group, contribute to its high affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mode, providing insights for further optimization.

In vitro and in vivo studies have demonstrated promising results, with the compound exhibiting significant efficacy in preclinical models of breast cancer and rheumatoid arthritis. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been a focal point of recent investigations. These studies suggest that the compound has favorable drug-like properties, making it a viable candidate for further development.

Despite these advancements, challenges remain, particularly in addressing potential off-target effects and improving solubility. Ongoing research aims to explore structural derivatives and formulation strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one represents a promising scaffold for the development of novel therapeutics. Continued research into its mechanism and optimization will be critical for realizing its full potential in addressing unmet medical needs.

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